molecular formula C17H26ClNO B12715065 2-(2-Propenyl)-5-(1-propyl-3-piperidinyl)phenol hydrochloride CAS No. 126088-61-7

2-(2-Propenyl)-5-(1-propyl-3-piperidinyl)phenol hydrochloride

Cat. No.: B12715065
CAS No.: 126088-61-7
M. Wt: 295.8 g/mol
InChI Key: CEZVXDHYHZJOPS-UHFFFAOYSA-N
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Description

2-(2-Propenyl)-5-(1-propyl-3-piperidinyl)phenol hydrochloride is a chemical compound with the molecular formula C17H25NO. It is a derivative of phenol, characterized by the presence of a propenyl group and a piperidinyl group. This compound is utilized in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Propenyl)-5-(1-propyl-3-piperidinyl)phenol hydrochloride typically involves the alkylation of phenol derivatives with appropriate alkyl halides under basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate or sodium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Propenyl)-5-(1-propyl-3-piperidinyl)phenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenols or ethers.

Scientific Research Applications

2-(2-Propenyl)-5-(1-propyl-3-piperidinyl)phenol hydrochloride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Propenyl)-5-(1-propyl-3-piperidinyl)phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Propenyl)-3-(1-propyl-3-piperidinyl)phenol
  • 2-(2-Propenyl)-4-(1-propyl-3-piperidinyl)phenol

Uniqueness

2-(2-Propenyl)-5-(1-propyl-3-piperidinyl)phenol hydrochloride is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

126088-61-7

Molecular Formula

C17H26ClNO

Molecular Weight

295.8 g/mol

IUPAC Name

2-prop-2-enyl-5-(1-propylpiperidin-3-yl)phenol;hydrochloride

InChI

InChI=1S/C17H25NO.ClH/c1-3-6-14-8-9-15(12-17(14)19)16-7-5-11-18(13-16)10-4-2;/h3,8-9,12,16,19H,1,4-7,10-11,13H2,2H3;1H

InChI Key

CEZVXDHYHZJOPS-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCC(C1)C2=CC(=C(C=C2)CC=C)O.Cl

Origin of Product

United States

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